4-Hexylbenzenesulfonamide
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Overview
Description
4-Hexylbenzenesulfonamide is an organic compound that belongs to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hexylbenzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with hexylamine. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{C}6\text{H}{13}\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{NH}\text{C}6\text{H}{13} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Hexylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Acid-Base Reactions: The sulfonamide group can be deprotonated to form sulfonamide anions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various alkylated sulfonamides.
Scientific Research Applications
4-Hexylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hexylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates. For example, they can inhibit dihydropteroate synthetase, an enzyme involved in folic acid synthesis in bacteria, leading to antibacterial effects .
Comparison with Similar Compounds
Sulfanilamide: A well-known sulfonamide with antibacterial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Uniqueness: 4-Hexylbenzenesulfonamide is unique due to its specific hexyl group, which imparts distinct chemical and physical properties compared to other sulfonamides
Properties
CAS No. |
1141-93-1 |
---|---|
Molecular Formula |
C12H19NO2S |
Molecular Weight |
241.35 g/mol |
IUPAC Name |
4-hexylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO2S/c1-2-3-4-5-6-11-7-9-12(10-8-11)16(13,14)15/h7-10H,2-6H2,1H3,(H2,13,14,15) |
InChI Key |
QGCVBPONRAFDHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
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